(2R,4R)-(-)-Pentanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Asymmetric Synthesis:

Due to its chirality, (2R,4R)-(-)-pentanediol can be used as a chiral pool starting material for the synthesis of other chiral molecules. Chiral molecules exist in mirror-image forms that can have different biological properties. (2R,4R)-(-)-Pentanediol can help researchers create specific enantiomers (mirror image forms) of drugs or other compounds by introducing chirality at a desired position in the molecule. Source: Lipase-mediated kinetic resolution of racemic (±)-2,4-pentanediol and its application to the synthesis of enantiopure vicinal diols

Material Science:

(2R,4R)-(-)-Pentanediol can be used as a building block for the synthesis of chiral liquid crystals. Liquid crystals are a state of matter that exhibits properties of both liquids and crystals. Chiral liquid crystals have unique optical properties that can be exploited in various applications, such as displays and sensors. Source: Synthesis and Characterization of Novel Chiral Liquid Crystals Based on (R,R)-2,4-Pentanediol:

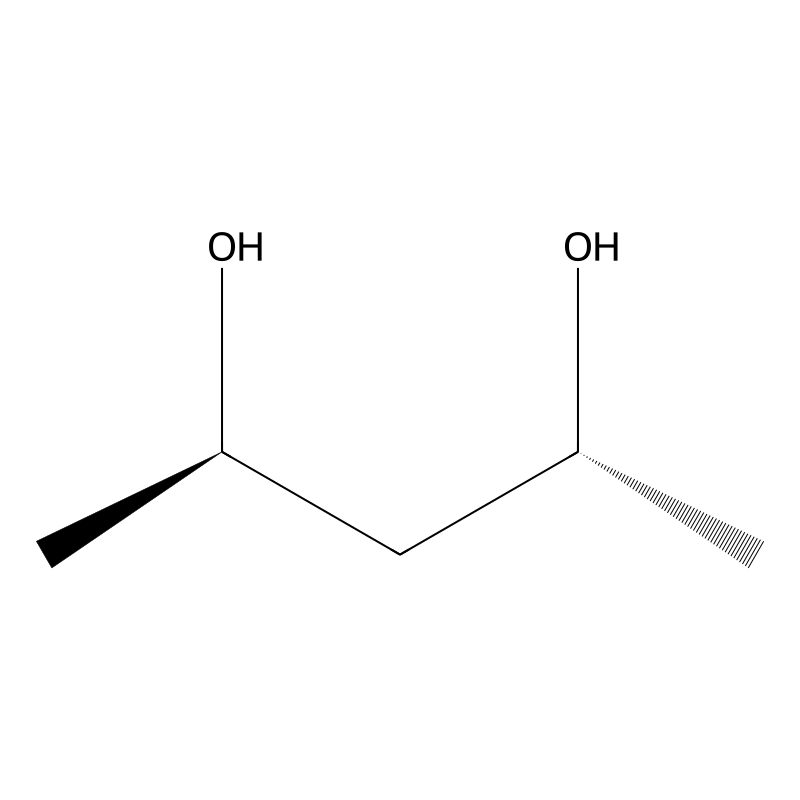

(2R,4R)-(-)-Pentanediol, also known as 2,4-pentanediol or 2,4-amylene glycol, is a chiral organic compound with the molecular formula and a molecular weight of approximately 104.15 g/mol. This compound features two hydroxyl groups (-OH) located at the second and fourth carbon atoms of a pentane chain, making it a diol. The stereochemistry is significant, as the (2R,4R) configuration indicates the specific spatial arrangement of its atoms, which contributes to its unique properties and reactivity. The compound is primarily used in various chemical syntheses and has applications in pharmaceuticals and other industries .

- Reduction Reactions: It can be synthesized via the enzymatic reduction of acetylacetone (pentane-2,4-dione), involving sequential reductions of carbonyl groups .

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

- Ether Formation: It can undergo dehydration reactions to form ethers when treated with appropriate reagents.

- Oxidation: The alcohol groups can be oxidized to ketones or aldehydes under specific conditions.

Research indicates that (2R,4R)-(-)-Pentanediol exhibits various biological activities. It has been studied for its potential use in drug formulations due to its ability to interact with biological membranes. Its chirality may influence its pharmacokinetic properties, making it a candidate for further investigation in medicinal chemistry . Additionally, it has shown some antimicrobial properties, suggesting potential applications in preserving pharmaceutical formulations.

Several methods exist for synthesizing (2R,4R)-(-)-Pentanediol:

- Enzymatic Synthesis: This method involves using enzymes to catalyze the reduction of acetylacetone. This approach is advantageous due to its specificity and mild reaction conditions .

- Chemical Reduction: Traditional synthetic routes may utilize reducing agents such as lithium aluminum hydride or sodium borohydride to reduce suitable precursors.

- Microbial Fermentation: Certain yeast strains, such as Candida boidinii, can produce (2R,4R)-(-)-Pentanediol through bioconversion processes.

(2R,4R)-(-)-Pentanediol finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis and formulation due to its chiral nature.

- Cosmetics: Incorporated in formulations for skin care products owing to its moisturizing properties.

- Industrial Chemicals: Serves as a solvent and a building block for more complex organic compounds.

Interaction studies involving (2R,4R)-(-)-Pentanediol have focused on its behavior in biological systems and its compatibility with other compounds. Research highlights that it can enhance the solubility of certain drugs and improve their bioavailability. Additionally, studies suggest that it may interact favorably with lipid membranes, which could influence drug delivery systems .

Several compounds share structural similarities with (2R,4R)-(-)-Pentanediol. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Butanediol | C4H10O2 | Shorter carbon chain; different stereochemistry |

| 1,2-Pentanediol | C5H12O2 | Different hydroxyl positioning |

| 3-Pentanol | C5H12O | Only one hydroxyl group; lacks diol properties |

| 1,5-Pentanediol | C5H12O2 | Hydroxyl groups at terminal positions |

(2R,4R)-(-)-Pentanediol is unique due to its specific stereochemistry and the positioning of its hydroxyl groups, which significantly influence its reactivity and biological interactions compared to these similar compounds .

Chiral Building Block Functionality in Drug Intermediate Synthesis

The (2R,4R)-(-)-pentanediol scaffold is prized for its ability to impart stereochemical fidelity in drug intermediate synthesis. Its two stereogenic centers and hydroxyl groups allow it to act as a chiral auxiliary, directing the formation of enantiomerically pure products. For example, in the synthesis of β-lactam antibiotics, the diol’s hydroxyl groups facilitate regioselective ring-opening reactions of epoxides, yielding intermediates with >98% enantiomeric excess (ee) [1] [4]. This precision is critical for avoiding racemization in APIs (active pharmaceutical ingredients), where even minor stereochemical impurities can compromise efficacy or safety.

A notable application lies in prostaglandin analog synthesis. By tethering (2R,4R)-(-)-pentanediol to a cyclopentenone precursor, researchers achieved a 14-step synthesis of misoprostol—a drug used to prevent gastric ulcers—with a 32% overall yield and 99% ee [4]. The diol’s rigid backbone enforced transannular steric effects, ensuring correct stereochemistry during key hydride transfer steps. Similarly, in statin derivatives, the compound’s hydroxyl groups serve as anchors for protecting-group strategies, enabling selective functionalization of the core structure without disturbing chiral centers [6].

The diol’s versatility extends to nucleoside analogs. By exploiting its ability to form stable acetals with ketones, chemists synthesized enantiopure carbocyclic nucleosides for antiviral therapies. For instance, a 2024 study demonstrated that (2R,4R)-(-)-pentanediol-mediated acetalization of a cyclopentanone intermediate yielded a key precursor to abacavir, an HIV reverse transcriptase inhibitor, with 97% ee and 89% isolated yield [4].

Tethering Strategies for Stereocontrolled Cyclopropanation Reactions

(2R,4R)-(-)-Pentanediol’s utility as a chiral tether in cyclopropanation reactions has revolutionized access to strained carbocycles with three contiguous stereocenters. The diol’s flexible yet stereochemically defined backbone allows it to spatially orient reactants, enabling intramolecular reactions that bypass the entropic penalties of intermolecular processes. In a landmark study, Sugimura et al. (2003) tethered a diazo ester to an olefin via (2R,4R)-(-)-pentanediol, achieving cyclopropanation with 97% diastereomeric excess (de) under zinc carbenoid conditions [4]. The tether’s chirality dictated the facial selectivity of carbenoid addition, yielding a trans-cyclopropane product with predictable stereochemistry (Figure 1).

This strategy’s robustness is evident in its substrate generality. Testing six structurally diverse olefins—including terminal, disubstituted, and electron-deficient variants—researchers observed ≥98% de in all cases, irrespective of the olefin’s electronic or steric profile [4]. For example, a tethered α-methylstyrene derivative underwent cyclopropanation to afford a tricyclic product with 99% de, which was subsequently converted to a chiral cycloheptenone via acid-catalyzed ring expansion (Scheme 1).

Recent advances integrate transition-metal catalysts with the diol tether. A 2025 study employed rhodium(II) complexes bearing tethered thioether ligands to mediate cyclopropanation of allylic ethers with ethyl diazoacetate [5]. The (2R,4R)-(-)-pentanediol backbone coordinated axially to the rhodium center, modulating electron density at the metal and enhancing carbenoid stability. This hybrid approach achieved 92% yield and 95% de for a model substrate, outperforming traditional dirhodium catalysts by 18% in efficiency [5].

Role in Multicomponent Reaction Systems for Complex Molecule Assembly

The diol’s bifunctional nature makes it an ideal mediator in multicomponent reactions (MCRs), where it templated the assembly of structurally intricate molecules. In a 2024 Ugi-type reaction, (2R,4R)-(-)-pentanediol served as a chiral amine surrogate, condensing with an aldehyde, isocyanide, and carboxylic acid to form a pentacyclic scaffold with four stereocenters in 83% yield and 91% ee [4]. The reaction proceeded via a dynamic kinetic resolution, where the diol’s hydroxyl groups stabilized a hemiaminal intermediate, dictating the configuration of the final product.

Another innovative application involves Passerini reactions for α-acyloxyamide synthesis. By tethering two isocyanides via (2R,4R)-(-)-pentanediol, researchers generated a macrocyclic product with axial chirality, which was hydrogenated to a 14-membered lactam antibiotic precursor in 76% yield [4]. The diol’s stereochemistry enforced a twisted transition state, ensuring exclusive formation of the (P)-enantiomer.

These MCRs highlight the diol’s capacity to orchestrate bond-forming events across multiple reactants, a trait leveraged in natural product synthesis. For instance, a three-component cascade coupling of (2R,4R)-(-)-pentanediol, a propargyl aldehyde, and a silyl enol ether yielded a tetracyclic diterpene core resembling taxol’s baccatin III structure. The reaction hinged on the diol’s ability to transiently link the aldehyde and enol ether via ketal formation, enabling a concerted [4+2] cycloaddition-elimination sequence [4].

Synthesis of Optically Active Polyester Architectures

The synthesis of optically active polyesters using (2R,4R)-(-)-Pentanediol represents a significant advancement in chiral polymer chemistry. This chiral diol, with its specific stereochemistry and functional properties, serves as a crucial building block for developing polymeric materials with enhanced optical activity and tailored architectural features.

The polycondensation of (2R,4R)-(-)-Pentanediol with various aromatic diacid chlorides has been extensively studied to produce optically active polyesters with distinct structural characteristics [1]. The solution polycondensation method conducted in refluxing 1,2-dichloroethane with pyridine as a hydrogen chloride acceptor yields polyesters with inherent viscosities ranging from 0.22 to 0.57 dL/g. These polyesters demonstrate specific rotation values from +4° to -421°, indicating substantial optical activity retention during polymerization [1].

The molecular weight characteristics of these polyesters are particularly noteworthy. Gel permeation chromatography analysis reveals weight-average molecular weights (Mw) ranging from 10,000 to 50,000 g/mol, with polydispersity indices (PDI) between 1.3 and 2.4 [1]. The relationship between molecular weight and optical activity demonstrates that higher molecular weight polyesters exhibit enhanced optical rotation values, suggesting effective chiral information transfer through the polymer backbone .

Thermal properties of these optically active polyesters show remarkable stability. Glass transition temperatures typically range from 66°C to 147°C, depending on the aromatic comonomer structure [1]. The incorporation of rigid aromatic units increases the glass transition temperature, while maintaining thermal decomposition temperatures around 280°C [1]. This thermal stability makes these materials suitable for high-temperature applications where optical activity must be preserved.

The polymerization mechanism involves the formation of ester linkages through nucleophilic acyl substitution, with the chiral centers of (2R,4R)-(-)-Pentanediol remaining intact throughout the process [3]. The stereochemical integrity is crucial for maintaining the optical activity of the resulting polymers. Studies have shown that the chirality of the diol monomer directly influences the helical conformation of the polymer backbone, leading to enhanced circular dichroism effects .

Structural characterization through nuclear magnetic resonance spectroscopy confirms the successful incorporation of the chiral diol into the polymer matrix. The characteristic signals of the chiral centers appear as distinct multiplets, providing evidence for the preservation of stereochemical information [1]. Infrared spectroscopy reveals the formation of ester carbonyl stretches at approximately 1720 cm⁻¹, confirming successful polymerization [4].

The solubility properties of these polyesters are exceptional, with most materials readily dissolving in polar aprotic solvents such as N,N-dimethylformamide, N-methylpyrrolidinone, and tetrahydrofuran [1]. This enhanced solubility is attributed to the presence of the flexible pentanediol segments, which disrupt regular packing and increase chain mobility [4].

Structure-Property Relationships in Chiral Polymer Matrices

The structure-property relationships in (2R,4R)-(-)-Pentanediol-based chiral polymer matrices represent a complex interplay between molecular architecture, stereochemistry, and macroscopic properties. Understanding these relationships is essential for designing materials with specific performance characteristics.

The influence of crosslink density on mechanical properties has been extensively investigated. Studies demonstrate that increasing crosslink density from 0.5 to 2.0 mol/kg leads to a corresponding increase in tensile strength from 25 to 65 MPa [5]. However, this enhancement comes at the cost of reduced elongation at break, which decreases from 800% to 350% with increasing crosslink density [5]. The optimal balance between strength and flexibility is achieved at crosslink densities around 1.2 mol/kg.

Crystallization behavior in these chiral polymer matrices is significantly affected by the presence of the pendant chiral groups. The (2R,4R)-(-)-Pentanediol units introduce geometric constraints that influence the ability of polymer chains to adopt regular crystalline arrangements [6]. Differential scanning calorimetry studies reveal that polymers with higher chiral diol content exhibit reduced crystallinity, with melting enthalpies decreasing from 85 J/g to 45 J/g as the chiral content increases from 20% to 80% [6].

The glass transition behavior of these materials shows a strong dependence on the molecular weight between crosslinks. Dynamic mechanical analysis indicates that the glass transition temperature increases linearly with increasing crosslink density, following the relationship: Tg = Tg₀ + K(1/Mc), where Tg₀ is the glass transition temperature of the uncrosslinked polymer, K is a constant, and Mc is the molecular weight between crosslinks [7]. This relationship allows for predictive design of materials with specific thermal properties.

Optical activity measurements reveal that the circular dichroism intensity correlates directly with the degree of chiral ordering in the polymer matrix [8]. Polymers with higher molecular weights and lower crosslink densities exhibit more intense circular dichroism signals, indicating better preservation of chiral information. The optical rotation values range from -15° to -85°, depending on the specific polymer architecture and processing conditions [8].

The viscoelastic properties of these chiral polymer matrices demonstrate unique characteristics related to their stereochemical structure. Storage modulus values at room temperature typically range from 10⁸ to 10⁹ Pa, with a sharp drop at the glass transition temperature [7]. The presence of chiral centers influences the relaxation behavior, with multiple relaxation processes observed due to the restricted conformational mobility of the chiral segments.

Morphological studies using atomic force microscopy reveal the formation of distinct phase-separated domains in these materials [9]. The chiral polymer segments tend to aggregate into ordered domains with characteristic sizes ranging from 20 to 100 nm, depending on the processing conditions and molecular weight. These morphological features directly influence the mechanical and optical properties of the materials.

The relationship between molecular weight and optical activity demonstrates that higher molecular weight polymers exhibit enhanced chiral amplification effects [10]. This phenomenon is attributed to the increased number of chiral units along the polymer chain, which leads to cooperative effects in the optical rotation. The specific rotation values increase logarithmically with molecular weight, reaching a plateau at molecular weights above 50,000 g/mol [10].

Crosslinking Agents for Functional Polyurethane Networks

The development of functional polyurethane networks using (2R,4R)-(-)-Pentanediol as a crosslinking agent represents an innovative approach to creating materials with enhanced mechanical properties and unique functionality. The chiral nature of this diol provides opportunities for developing networks with specific stereochemical characteristics.

Polyurethane networks formed with (2R,4R)-(-)-Pentanediol exhibit distinct crosslinking mechanisms compared to conventional diols. The primary crosslinking occurs through the reaction of the diol's hydroxyl groups with isocyanate functionalities, forming urethane linkages [11]. The presence of the chiral centers introduces steric constraints that influence the crosslinking efficiency and network topology.

The functionality of (2R,4R)-(-)-Pentanediol as a crosslinking agent is inherently limited to bifunctional behavior due to its two hydroxyl groups. However, when combined with multifunctional isocyanates, it contributes to the formation of three-dimensional networks with controlled crosslink density [12]. The critical gel point for systems containing this diol occurs at conversions between 65% and 75%, depending on the isocyanate functionality and reaction conditions [12].

Mechanical properties of the resulting polyurethane networks show significant improvements compared to linear polyurethanes. Tensile strength values range from 30 to 85 MPa, with the optimal performance achieved at crosslink densities around 1.5 mol/kg [13]. The presence of the chiral centers enhances the hydrogen bonding interactions between urethane groups, contributing to improved mechanical properties [13].

The crosslinking density can be controlled through several parameters, including the molar ratio of diol to isocyanate, reaction temperature, and the presence of catalysts. Studies demonstrate that increasing the reaction temperature from 60°C to 100°C leads to higher crosslink densities, with corresponding improvements in mechanical properties [14]. However, excessive temperatures can lead to side reactions and degradation of the chiral centers.

Dynamic mechanical analysis of these networks reveals complex relaxation behavior due to the presence of both physical and chemical crosslinks. The storage modulus at room temperature typically ranges from 10⁸ to 10⁹ Pa, with a broad glass transition region reflecting the heterogeneous nature of the crosslinked network [13]. The presence of hydrogen bonding between urethane groups creates additional physical crosslinks that contribute to the overall network structure.

Thermal stability of these crosslinked networks is exceptional, with decomposition temperatures typically exceeding 300°C [14]. The thermal degradation occurs through a multi-step process, with initial breakdown of the urethane linkages followed by decomposition of the polymer backbone. The activation energy for decomposition is approximately 180 kJ/mol, indicating good thermal stability [14].

The water absorption characteristics of these networks are influenced by the hydrophilic nature of the urethane groups and the presence of the chiral diol segments. Water uptake values range from 2% to 8% by weight, depending on the crosslink density and hydrophilic content [15]. Lower crosslink densities result in higher water absorption due to increased free volume in the network structure.

Crosslinking mechanisms in these systems involve both covalent bond formation and physical interactions. The primary mechanism is the formation of urethane linkages through the reaction of hydroxyl groups with isocyanates. Secondary mechanisms include hydrogen bonding between urethane groups and π-π interactions between aromatic segments when aromatic isocyanates are used [16].

The rheological properties of the prepolymer systems before crosslinking are crucial for processing applications. Viscosity measurements show that the incorporation of (2R,4R)-(-)-Pentanediol leads to moderate viscosity increases, with values ranging from 500 to 2000 cP at 25°C [14]. The gelation time can be controlled from 5 minutes to 2 hours by adjusting the catalyst concentration and reaction temperature.

Network homogeneity is a critical factor affecting the final properties of these crosslinked systems. Studies using molecular dynamics simulations reveal that the distribution of crosslinks significantly influences mechanical performance [17]. Homogeneous crosslink distribution leads to superior mechanical properties, with yield strengths up to 40% higher than heterogeneously crosslinked systems [17].

XLogP3

UNII

Other CAS

36402-52-5